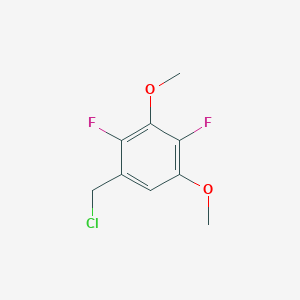
1-(Chloromethyl)-2,4-difluoro-3,5-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2,4-difluoro-3,5-dimethoxybenzene is an aromatic compound characterized by the presence of a chloromethyl group, two fluorine atoms, and two methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2,4-difluoro-3,5-dimethoxybenzene typically involves the chloromethylation of 2,4-difluoro-3,5-dimethoxybenzene. This reaction can be catalyzed by zinc iodide (ZnI2) in the presence of chlorosulfonic acid and dimethoxymethane in dichloromethane (CH2Cl2) under mild conditions . The reaction proceeds efficiently, yielding the desired chloromethylated product.
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2,4-difluoro-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted benzene derivatives.
Scientific Research Applications
1-(Chloromethyl)-2,4-difluoro-3,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2,4-difluoro-3,5-dimethoxybenzene involves its interaction with various molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .
Comparison with Similar Compounds
- 1-(Chloromethyl)-2,4-difluorobenzene
- 1-(Chloromethyl)-3,5-dimethoxybenzene
- 1-(Chloromethyl)-2,4-dimethoxybenzene
Comparison: 1-(Chloromethyl)-2,4-difluoro-3,5-dimethoxybenzene is unique due to the simultaneous presence of both fluorine and methoxy groups, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity and stability, making it more versatile in various chemical reactions compared to its analogs .
Properties
Molecular Formula |
C9H9ClF2O2 |
|---|---|
Molecular Weight |
222.61 g/mol |
IUPAC Name |
1-(chloromethyl)-2,4-difluoro-3,5-dimethoxybenzene |
InChI |
InChI=1S/C9H9ClF2O2/c1-13-6-3-5(4-10)7(11)9(14-2)8(6)12/h3H,4H2,1-2H3 |
InChI Key |
CUNQLXQANYIJAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)CCl)F)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


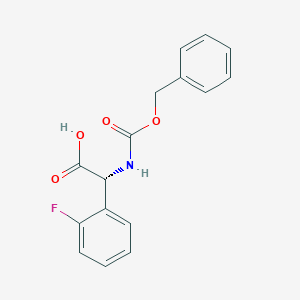

![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B12865643.png)
![3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B12865644.png)
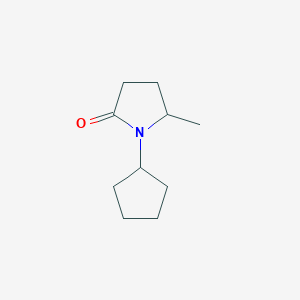
![2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-1H-benzo[d]imidazole hydrate](/img/structure/B12865655.png)
![2-(Bromomethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12865671.png)
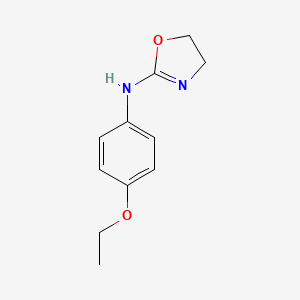

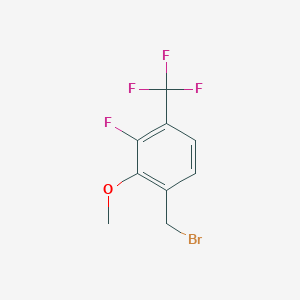
![9-(3-Bromophenyl)-9-phenyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12865701.png)
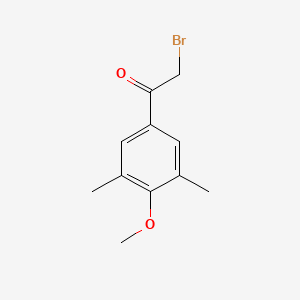
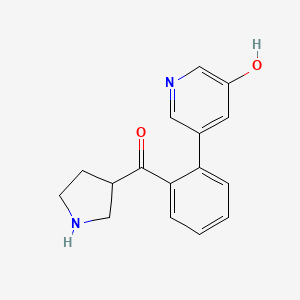
![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12865716.png)
